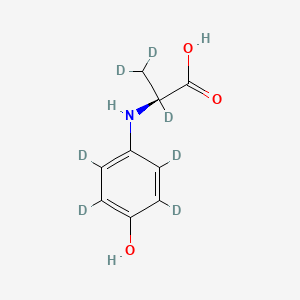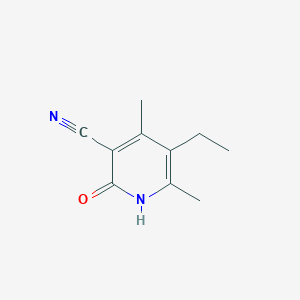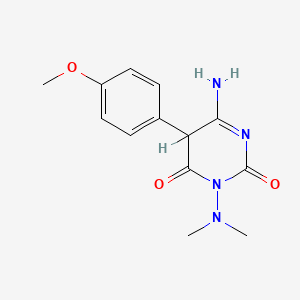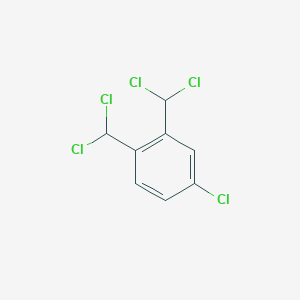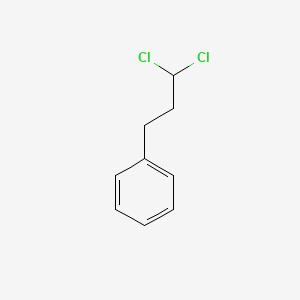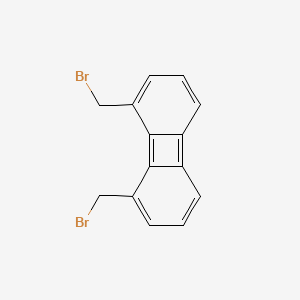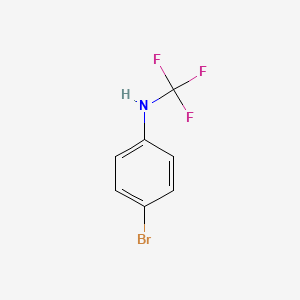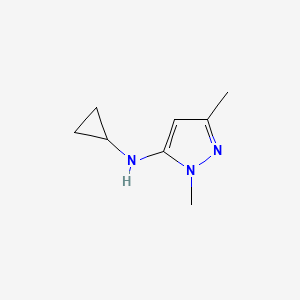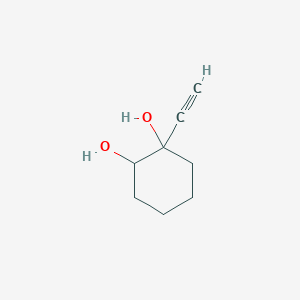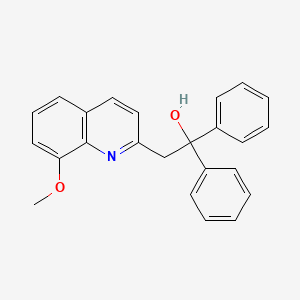
2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol typically involves the condensation of 8-methoxyquinoline with benzophenone derivatives. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent (CrO3 in H2SO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used.
Major Products Formed
Oxidation: Formation of 2-(8-methoxyquinolin-2-yl)-1,1-diphenylketone.
Reduction: Formation of 2-(8-methoxyquinolin-2-yl)-1,1-diphenylethane.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming complexes that exhibit unique fluorescence properties. This interaction is often mediated through the quinoline ring and the hydroxyl group, which can coordinate with the metal ions. The compound’s ability to form stable complexes with metal ions makes it useful in various analytical and diagnostic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(8-Hydroxyquinolin-2-yl)-1,1-diphenylethanol
- 2-(8-Methoxyquinolin-2-yl)-1,1-diphenylmethanol
- 2-(8-Methoxyquinolin-2-yl)-1,1-diphenylketone
Uniqueness
2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol is unique due to its specific structural features, such as the presence of both a methoxy group and a hydroxyl group on the quinoline ring. This combination allows for versatile chemical reactivity and the formation of stable metal complexes, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
55484-40-7 |
|---|---|
Formule moléculaire |
C24H21NO2 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-(8-methoxyquinolin-2-yl)-1,1-diphenylethanol |
InChI |
InChI=1S/C24H21NO2/c1-27-22-14-8-9-18-15-16-21(25-23(18)22)17-24(26,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-16,26H,17H2,1H3 |
Clé InChI |
AGFDYDFEKIYPSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1N=C(C=C2)CC(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
